molecular formula C10H11NO2 B3357993 5-Methoxy-1-methylindolin-2-one CAS No. 7699-22-1

5-Methoxy-1-methylindolin-2-one

Cat. No.: B3357993
CAS No.: 7699-22-1
M. Wt: 177.2 g/mol
InChI Key: YXVGOFNUARFVQV-UHFFFAOYSA-N
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Description

5-Methoxy-1-methylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes a methoxy group at the 5-position and a methyl group at the 1-position of the indolin-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methylindolin-2-one can be achieved through various methods. One common approach involves the use of N-tosylaniline derivatives and activated olefin derivatives in the presence of a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). This method provides a one-pot preparation of indoline and indole derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-Methoxy-1-methylindolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methylindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the methyl group at the 1-position.

    1-Methylindolin-2-one: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-methylindole: Has a methyl group at the 2-position instead of the 1-position.

Uniqueness

5-Methoxy-1-methylindolin-2-one is unique due to the presence of both the methoxy group at the 5-position and the methyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

5-methoxy-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-9-4-3-8(13-2)5-7(9)6-10(11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGOFNUARFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251976
Record name 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-22-1
Record name 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7699-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A dry round-bottom flask was charged with NaH (60% wt) (64 mg, 1.61 mmol) and toluene (2.0 mL). The suspension was heated to 100° C. and then 5-methoxyindolin-2-one (250 mg, 1.53 mmol) was added. After 30 min at 100° C., Me2SO4 (0.16 mL, 1.68 mmol) was added and the temperature maintained at 100° C. for 2.5 h. The reaction was cooled to room temperature and the solvent was removed in vacuo. The residue was purified by column chromatography (silica gel, hexanes/EtOAc, 3:1 to 2:1) to give the product as a beige solid (144 mg, 53%); MS ESI 164.1 [M+H]+, calcd for [C9H9NO2+H]+ 164.07.
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

5-methoxy oxindole (450 mg, 2.76 mmol) and potassium carbonate (585 mg, 4.23 mmol) were combined in 45 ml of acetone under an inert atmosphere. To this white, heterogenous mixture was added 0.33 ml of methyl iodide (5.30 mmol) via syringe. The reaction mixture was stirred at room temperature for 10 hours and then at 75° C. for 3 hours. Additional potassium carbonate and methyl iodide were added (290 mg and 0.11 ml, respectively), and the reaction mixture was stirred at 75° C. for 6 more hours. The reaction mixture was then poured into 300 ml of saturated brine solution and extracted with 3×200 ml ether. The combined organic layers were dried over MgSO4, filtered, and stripped to a yellow oil. This was purified via flash chromatography (3:1 ethyl ether/hexane) to provide the title compound (307 mg, 63% yield) as white crystals: m.p. 93°-94° C. M/z calculated for C10H11NO2 : 177.0790, Found: 177.08066.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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